A2-Iso5-4DC19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A2-Iso5-4DC19 involves the use of specific chemical reactions and conditions to achieve the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. the general approach involves the use of lipidoid chemistry to create a compound with the desired molecular structure and properties .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
A2-Iso5-4DC19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific functional groups with others to achieve desired modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include modified lipidoid compounds with different functional groups and properties .
Scientific Research Applications
A2-Iso5-4DC19 has a wide range of scientific research applications, including:
Chemistry: Used as a carrier for the delivery of polynucleotides and other agents to cells, facilitating various chemical reactions and processes.
Biology: Employed in the delivery of genetic material to cells, aiding in gene therapy and other biological research.
Medicine: Utilized in the development of mRNA vaccines and other therapeutic agents, enhancing their delivery and efficacy.
Industry: Applied in the production of specialized lipidoid compounds for various industrial applications
Mechanism of Action
The mechanism of action of A2-Iso5-4DC19 involves its ability to effectively deliver agents, such as polynucleotides, to cells. This is achieved through its lipidoid structure, which allows it to interact with cell membranes and facilitate the uptake of the delivered agents. The molecular targets and pathways involved include the interaction with cell surface receptors and the subsequent internalization of the compound and its cargo .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to A2-Iso5-4DC19 include other lipidoid carriers such as A2-Iso5-2DC18 and A12-Iso5-2DC18 .
Uniqueness
This compound stands out due to its specific molecular structure and properties, which make it particularly effective in delivering polynucleotides to cells. Its unique lipidoid composition allows for efficient interaction with cell membranes and enhanced delivery of therapeutic agents .
Biological Activity
A2-Iso5-4DC19 is a specialized lipidoid compound that has garnered attention in the field of drug delivery, particularly for its role in the effective transport of polynucleotides, such as mRNA, into target cells. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative analysis with similar compounds.
Structural Characteristics
This compound features an amphipathic structure , characterized by a hydrophilic amine head group and a hydrophobic carbon tail. This unique configuration allows it to form nanoparticles that encapsulate nucleic acids, enhancing their stability and cellular uptake. The synthesis of this compound typically involves multi-component reactions aimed at optimizing yield and purity while retaining functional properties necessary for effective drug delivery.
The biological activity of this compound is primarily linked to its ability to facilitate mRNA vaccine delivery. Studies indicate that it enhances the expression of target proteins within cells, leading to robust immune responses. Notably, formulations containing this compound can activate the STING (stimulator of interferon genes) pathway, which plays a crucial role in anti-tumor immunity. This activation leads to increased cytokine production and enhanced immune responses, positioning this compound as an important immunomodulator in therapeutic contexts .
Case Studies
- mRNA Vaccine Delivery : In a study assessing the efficacy of various lipidoids for mRNA delivery, this compound was found to induce significant antigen-specific cytotoxic T lymphocyte (CTL) responses when used in lipid nanoparticles (LNPs) delivering ovalbumin (OVA) mRNA in a B16F10 melanoma model. The results showed that this compound LNPs elicited a higher CTL response compared to other tested lipids .
- Immune Activation : A study demonstrated that this compound significantly increased the production of pro-inflammatory cytokines when co-delivered with mRNA vaccines, indicating its potential to enhance adaptive immune responses against tumors .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other lipidoid compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Cationic Lipids | Commonly used for gene delivery | Often less stable than this compound |
Dendrimers | Highly branched structures for drug delivery | More complex synthesis |
Polyethylenimine | Polymeric carrier for nucleic acids | Higher cytotoxicity compared to this compound |
Lipid Nanoparticles | Used for encapsulating drugs | Typically lack specific targeting |
This compound's amphipathic structure and ability to activate immune pathways distinguish it from these similar compounds, making it particularly suitable for applications in mRNA vaccine delivery and gene therapy .
Properties
Molecular Formula |
C49H87N3O2 |
---|---|
Molecular Weight |
750.2 g/mol |
IUPAC Name |
ethyl 5,5-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C49H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-49(41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)46-50-47(48(53)54-6-3)52(49)45-39-44-51-42-37-38-43-51/h13-16,19-22,46-47H,4-12,17-18,23-45H2,1-3H3/b15-13-,16-14-,21-19-,22-20- |
InChI Key |
LFLMZFRWVBAUJI-KWXKLSQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.